molecular formula C10H19NO2 B12299791 (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

Cat. No.: B12299791
M. Wt: 185.26 g/mol
InChI Key: RAUJVFYNXLFAKY-UHFFFAOYSA-N
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Description

®-2-amino-3-cyclohexyl-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It features a cyclohexyl group attached to the alpha carbon, making it structurally unique compared to other amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3-cyclohexyl-2-methylpropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a cyclohexyl derivative with a suitable amino acid precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-2-amino-3-cyclohexyl-2-methylpropanoic acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-3-cyclohexyl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

®-2-amino-3-cyclohexyl-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-amino-3-cyclohexyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include amino acid metabolism and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylalanine: Similar structure but lacks the methyl group.

    Cyclohexylglycine: Similar structure but has a different side chain.

    Cyclohexylserine: Contains a hydroxyl group instead of a methyl group.

Uniqueness

®-2-amino-3-cyclohexyl-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both a cyclohexyl and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-amino-3-cyclohexyl-2-methylpropanoic acid

InChI

InChI=1S/C10H19NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h8H,2-7,11H2,1H3,(H,12,13)

InChI Key

RAUJVFYNXLFAKY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)(C(=O)O)N

Origin of Product

United States

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